Methyl 2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyacetate
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Overview
Description
Methyl 2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyacetate is an organic compound with the molecular formula C11H12O4 It is a derivative of benzofuran, a bicyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyacetate typically involves the esterification of 2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyacetic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production methods for this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product in its desired form.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyacetate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Formation of 2-(2,3-dihydrobenzofuran-5-yl)-2-oxoacetate.
Reduction: Formation of 2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethanol.
Substitution: Formation of various substituted benzofuran derivatives depending on the substituent introduced.
Scientific Research Applications
Methyl 2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyacetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyacetate involves its interaction with specific molecular targets and pathways. The hydroxyl and ester functional groups allow it to participate in hydrogen bonding and other interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(2,3-dihydrobenzofuran-5-yl)acetate: Lacks the hydroxyl group present in Methyl 2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyacetate.
3,4-Methylenedioxyphenylpropan-2-one: Contains a methylenedioxy group instead of the benzofuran moiety.
Uniqueness
This compound is unique due to the presence of both hydroxyl and ester functional groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and development.
Properties
Molecular Formula |
C11H12O4 |
---|---|
Molecular Weight |
208.21 g/mol |
IUPAC Name |
methyl 2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyacetate |
InChI |
InChI=1S/C11H12O4/c1-14-11(13)10(12)8-2-3-9-7(6-8)4-5-15-9/h2-3,6,10,12H,4-5H2,1H3 |
InChI Key |
WGZLRQYVHHASBJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C1=CC2=C(C=C1)OCC2)O |
Origin of Product |
United States |
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